Boc-D-aspartinol 4-Benzyl Ester

Description

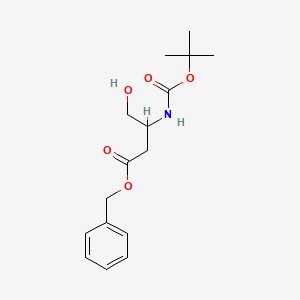

Boc-D-aspartinol 4-Benzyl Ester (CAS 182748-72-7) is a chiral, Boc-protected derivative of aspartinol (a reduced form of aspartic acid). Its molecular formula is C₁₆H₂₃NO₅ (MW 309.36), featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a benzyl ester on the hydroxyl group . This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, enabling selective functionalization while preserving stereochemistry .

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

benzyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |

InChI Key |

XEGSFNZVTUGZCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Reduction of Boc-D-Aspartic Acid 4-Benzyl Ester

The primary method involves reducing the α-carboxylic acid group of Boc-D-aspartic acid 4-benzyl ester to an alcohol. This is achieved via activation followed by borohydride reduction:

-

Activation : The α-carboxylic acid is converted to an active intermediate using isobutyl chloroformate and 4-methylmorpholine in 1,2-dimethoxyethane at −10°C for 10 minutes.

-

Reduction : Sodium tetrahydroborate (NaBH₄) in a 1,2-dimethoxyethane/water mixture reduces the activated intermediate to the alcohol, yielding this compound.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dimethoxyethane |

| Temperature | −10°C (activation) |

| Reducing Agent | NaBH₄ |

| Yield | 95% |

This method ensures regioselectivity and high yield, with minimal side reactions due to low-temperature control.

Alternative Methods: Esterification and Boc Protection

While less common, alternative routes may involve:

-

Benzyl Ester Formation : Acid-catalyzed esterification of D-aspartic acid with benzyl alcohol (e.g., H₂SO₄ catalyst, azeotropic water removal).

-

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a base (e.g., triethylamine).

-

Reduction : Subsequent reduction of the α-carboxylic acid to an alcohol, though this order risks ester hydrolysis during Boc protection.

Reaction Optimization

Solvent and Temperature Effects

Catalysts and Reagents

-

4-Methylmorpholine : Acts as a base to deprotonate intermediates, improving reaction efficiency.

-

Isobutyl Chloroformate : Activates the α-carboxylic acid for NaBH₄ reduction, enabling selective alcohol formation.

Purification and Characterization

Purification Techniques

Spectroscopic Analysis

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (benzyl CH₂) |

| HRMS | [M+H]⁺ m/z 324.1443 (C₁₆H₂₁NO₆) |

| FT-IR | ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (Boc C-O) |

Data Tables

Table 1: Comparative Properties

| Property | Boc-D-Aspartic Acid 4-Benzyl Ester (CAS 51186-58-4) | This compound (CAS 182748-72-7) |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₆ | C₁₆H₂₃NO₅ |

| Molecular Weight | 323.35 g/mol | 309.36 g/mol |

| Melting Point | 102–104°C | N/A |

| Specific Rotation | −20° (C=2, DMF) | N/A |

| Key Functional Groups | Boc (NH), Benzyl ester (β-COOBzl), α-COOH | Boc (NH), Benzyl ester (β-COOBzl), α-OH |

Table 2: Synthesis Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc-D-aspartic acid 4-benzyl ester + isobutyl chloroformate + 4-methylmorpholine (1,2-dimethoxyethane, −10°C) | – |

| 2 | NaBH₄ (1,2-dimethoxyethane/water) | 95% |

Chemical Reactions Analysis

Types of Reactions

Boc-D-aspartinol 4-Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Organic Synthesis

Boc-D-aspartinol 4-benzyl ester is primarily utilized as an intermediate in organic synthesis. Its role is crucial in the preparation of various derivatives that are used in drug development and other chemical syntheses. The compound can be transformed into other functionalized derivatives through standard organic reactions, such as:

- Esterification

- Amidation

- Reduction Reactions

Case Study: Synthesis of Peptides

In peptide synthesis, this compound serves as a building block for constructing complex peptide sequences. Its protective Boc group allows for selective reactions without affecting other functional groups present in the molecule. This selectivity is vital for synthesizing peptides with specific biological activities.

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer therapies.

Case Study: Inhibitors of Cellular Inhibitor of Apoptosis Protein 1

Research has demonstrated that derivatives of Boc-D-aspartinol can enhance the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), which is implicated in various cancers. A study showed that compounds synthesized from Boc-D-aspartinol exhibited significant activity against cIAP1, suggesting potential use in cancer treatment protocols .

Biochemical Research

This compound is also utilized in biochemical research for studying enzyme mechanisms and interactions. Its structure allows researchers to explore how modifications affect enzyme activity and substrate specificity.

Example: Enzyme Substrate Studies

In enzyme kinetics studies, Boc-D-aspartinol derivatives have been used to investigate substrate binding affinities and catalytic efficiencies. This research contributes to understanding metabolic pathways and developing enzyme inhibitors for therapeutic use.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing derivatives | Peptide synthesis |

| Pharmaceutical Development | Potential drug candidate for cancer therapies | cIAP1 degradation inhibitors |

| Biochemical Research | Studies on enzyme kinetics and substrate interactions | Investigating metabolic pathways |

Mechanism of Action

The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Boc-D-Aspartic Acid 4-Benzyl Ester (CAS 51186-58-4)

- Structure: Differs by containing a carboxylic acid group (protected as a benzyl ester) instead of the hydroxyl group in aspartinol.

- Molecular Weight: 323.34 g/mol (vs. 309.36 for aspartinol) .

- Applications : Widely used in peptide coupling (e.g., pincer ligand synthesis) and drug development .

- Synthesis Yield: Achieves 99% yield in coupling reactions, higher than aspartinol’s 95% .

- Safety: Higher boiling point (508.1°C) and distinct storage requirements (0–5°C) compared to aspartinol’s 2–8°C .

Boc-L-Aspartic Acid 4-Benzyl Ester (CAS 7536-58-5)

- Stereochemistry: L-configuration vs. D-configuration in aspartinol.

- Purity : >95% purity with specific rotation -18° (DMF), indicating high enantiomeric excess .

- Price: JPY 10,000/25g, significantly cheaper than Boc-D-aspartinol derivatives .

- Utility : Preferred in peptide synthesis due to commercial availability and established protocols .

L-Aspartic Acid 4-Benzyl Ester (CAS 2177-63-1)

Boc-L-Glutamic Acid 5-Benzyl Ester (CAS 13574-13-5)

- Backbone: Glutamic acid (5-carbon chain) vs. aspartinol’s 4-carbon chain.

- Yield: 98% purity in coupling reactions, comparable to Boc-D-aspartinol .

- Role : Used in synthesizing branched peptides and bioactive molecules, highlighting functional group versatility .

Comparative Data Table

Key Research Findings

- Reactivity: Boc-D-aspartinol’s hydroxyl group enables reductive amination and alcohol-specific reactions, unlike carboxylic acid derivatives .

- Stereochemical Impact: The D-configuration in Boc-D-aspartinol may confer unique biological activity compared to L-analogs, though this requires further study .

- Cost Factors: Boc-D-aspartinol is costlier (e.g., $377/1g) than Boc-L-aspartic acid derivatives due to niche applications .

- Safety Profile: Both Boc-D-aspartinol and Boc-D-aspartic acid esters share similar hazards (e.g., H302 toxicity), necessitating stringent handling .

Q & A

Q. What are the recommended methods for synthesizing Boc-D-aspartinol 4-benzyl ester, and how can purity be validated?

this compound is typically synthesized via selective esterification and Boc-protection of the amino group. Key steps include:

- Esterification : Reacting D-aspartic acid with benzyl alcohol under acidic conditions to protect the β-carboxyl group .

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Validation : Purity is assessed via HPLC (>95% by HPLC) and nuclear magnetic resonance (NMR) to confirm absence of unreacted intermediates or diastereomers .

Q. How should this compound be stored to ensure stability, and what solvents are optimal for dissolution?

- Storage : Store as a powder at −20°C for long-term stability (>3 years) or in solution (e.g., DMSO) at −80°C for ≤1 year to prevent hydrolysis of the ester or Boc group .

- Solubility : DMSO (2.23 mg/mL at 10 mM) is preferred for biological assays. Sonication is recommended to enhance dissolution . Avoid aqueous buffers with high pH (>8), which may cleave the benzyl ester .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regioselective protection (e.g., benzyl ester at β-position) and Boc group integrity. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 5.1 ppm (benzyl CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₁NO₆, [M+H]⁺ m/z 324.1443) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .

Advanced Research Questions

Q. How can this compound be applied in studying metal ion-dependent enzymatic activity?

The benzyl ester group can act as a transient protecting group, enabling selective deprotection for metal chelation studies. For example:

- Enzyme Inhibition : Pre-incubate the compound with Zn²⁺ or Fe³⁺ to form stable complexes, then assess inhibition of metalloproteases (e.g., angiotensin-converting enzyme) via kinetic assays .

- Contradiction Resolution : If conflicting data arise (e.g., variable inhibition rates), validate metal-binding stoichiometry using isothermal titration calorimetry (ITC) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What experimental designs are suitable for investigating the role of this compound in peptide synthesis?

- Solid-Phase Synthesis : Use the Boc-protected derivative as a building block for aspartic acid residues. Deprotect with TFA (trifluoroacetic acid) post-incorporation to expose the amino group for subsequent coupling .

- Side-Reaction Mitigation : Monitor for aspartimide formation (common in Asp-containing peptides) by LC-MS and adjust coupling conditions (e.g., use HOBt/DIC activation) .

Q. How can researchers address solubility limitations of this compound in in vivo studies?

- Formulation Optimization : Prepare a biocompatible emulsion using 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. Adjust dosing to 10 mg/kg (mouse studies) with a working concentration of 2 mg/mL .

- Pharmacokinetics : Track plasma stability via LC-MS/MS to assess ester hydrolysis rates and adjust dosing intervals .

Q. What strategies are recommended for resolving conflicting data in metal chelation assays involving this compound?

- Control Experiments : Include EDTA to chelate free metal ions and confirm specificity of observed effects .

- Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding modes with target enzymes .

- Reproducibility : Standardize buffer conditions (pH, ionic strength) to minimize variability in metal-ligand affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.